molecular formula C7H7N3O3 B2962726 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 98279-84-6

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2962726
CAS No.: 98279-84-6
M. Wt: 181.151
InChI Key: BDWWKLPBKZASIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Multicomponent Assembling

A study by Vafajoo et al. (2014) demonstrates the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile, leading to the efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrimidine-5-carbonitrile derivatives under mild conditions. This method presents a simplified and efficient procedure for obtaining derivatives with potential applications in various fields of chemical research Vafajoo et al., 2014.

Surface Active Properties and Biological Activity

Research conducted by El-Sayed (2008) explored the synthesis of annelated pyrimidine derivatives, including the 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, for the development of novel nonionic surfactants. These compounds exhibited enhanced solubility, biodegradability, and reduced toxicity, making them suitable for various applications, including drug manufacturing, pesticides, cosmetics, and as emulsifiers El-Sayed, 2008.

Structural Insights as Dihydrofolate Reductase Inhibitors

Al-Wahaibi et al. (2021) provided structural insights into 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, emphasizing their potential as dihydrofolate reductase inhibitors. Through X-ray diffraction analysis and molecular docking simulations, the study highlights the structural characteristics and inhibitory potential against the human DHFR enzyme, indicating their significance in medicinal chemistry and drug design Al-Wahaibi et al., 2021.

Antioxidant Activity of Fused Heterocyclic Compounds

Salem et al. (2015) investigated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including the compound of interest. This research underscores the potential of these synthesized compounds in combating oxidative stress, with implications for pharmaceutical development and therapeutic applications Salem et al., 2015.

Properties

IUPAC Name

1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-3-5-4-10(1-2-11)7(13)9-6(5)12/h4,11H,1-2H2,(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWWKLPBKZASIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.